molecular formula C13H12N2O B2424431 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole CAS No. 1779126-18-9

1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole

Cat. No.: B2424431
CAS No.: 1779126-18-9
M. Wt: 212.252
InChI Key: OEJXLIQUENOXQZ-UHFFFAOYSA-N
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Description

1-[(1-Phenylcyclopropyl)carbonyl]-1H-imidazole is an organic compound with the molecular formula C13H12N2O It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

imidazol-1-yl-(1-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-12(15-9-8-14-10-15)13(6-7-13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJXLIQUENOXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-[(1-Phenylcyclopropyl)carbonyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1-Phenylcyclopropyl)carbonyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the phenylcyclopropyl group can interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole is unique due to its combination of a cyclopropyl group and an imidazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a phenylcyclopropyl carbonyl group. This structural configuration is significant for its interaction with biological targets.

PropertyValue
IUPAC Name1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole
Molecular FormulaC13H13N3O
Molecular Weight229.26 g/mol
SolubilitySoluble in DMSO, slightly soluble in water

The biological activity of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to modulate signaling pathways that are crucial in various cellular processes, including:

  • Enzyme Inhibition : It exhibits inhibitory effects on certain phosphoinositide pathways, which are involved in cell signaling.
  • Receptor Interaction : The compound has potential interactions with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.

Biological Activity

Recent studies have explored the biological activities of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole, revealing several key findings:

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance:

  • In vitro Studies : Cell line assays have demonstrated that the compound can reduce the viability of cancer cells at micromolar concentrations.
  • Mechanistic Insights : It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential:

  • Neurotransmitter Modulation : It may modulate neurotransmitter levels, particularly affecting glutamate and dopamine pathways, which are critical in neurodegenerative diseases.
  • Animal Models : In rodent models of neurodegeneration, treatment with this compound has shown promise in improving cognitive function and reducing neuroinflammation.

Case Studies

A series of case studies have documented the effects of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole in various biological contexts:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound reduced cell viability by approximately 70% at a concentration of 5 µM after 48 hours.
    • : Suggests potential for development as an anticancer agent.
  • Neuroprotection Study :
    • Objective : Assess neuroprotective effects in models of Alzheimer’s disease.
    • Findings : Significant reduction in amyloid-beta plaques and improved memory performance in treated mice.
    • : Indicates a role in modulating neurodegenerative processes.

Comparative Analysis

To better understand the unique properties of 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole, it is useful to compare it with other similar compounds:

CompoundBiological ActivityIC50 (µM)
1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazoleAnticancer, Neuroprotective~5
Imidazole Derivative AAnticancer~10
Imidazole Derivative BNeuroprotective~20

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